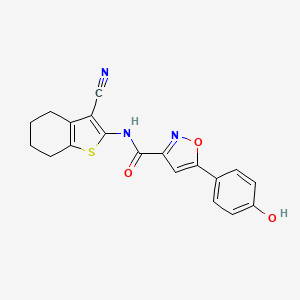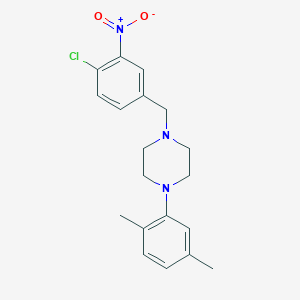![molecular formula C16H20N4O2 B6131957 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
説明
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, also known as MPO or GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one exerts its therapeutic effects through its ability to inhibit the activity of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, apoptosis, and cell cycle regulation. Inhibition of GSK-3 by this compound leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3 activity, the modulation of downstream signaling pathways, and the induction of apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various diseases.
実験室実験の利点と制限
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the investigation of this compound's effects on other signaling pathways and cellular processes, and the exploration of its therapeutic potential in other diseases. Additionally, the optimization of the synthesis method and the development of new formulations may improve the utility of this compound in both basic research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit GSK-3 activity and modulate downstream signaling pathways makes it an attractive target for drug development. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成法
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 3-methoxyphenylpiperazine with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, followed by purification and isolation of the final product. This synthesis method has been optimized and modified over the years to improve the yield and purity of this compound.
科学的研究の応用
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in the pathogenesis of the disease. In bipolar disorder, this compound has been studied for its mood-stabilizing effects, which are believed to be mediated through its GSK-3 inhibitory activity. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-10-15(21)18-16(17-12)20-8-6-19(7-9-20)13-4-3-5-14(11-13)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXKRONHNSLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326135 | |
| Record name | 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
880076-34-6 | |
| Record name | 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6131885.png)
![4-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B6131887.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![4-[3-(1-naphthyloxy)propyl]morpholine oxalate](/img/structure/B6131917.png)
![5-(4,6-dimethoxy-2-pyrimidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6131925.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide hydrochloride](/img/structure/B6131929.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131937.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6131942.png)
![4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B6131949.png)
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)

